molecular formula C6H5NO3 B7756681 2-Nitrophenol CAS No. 25154-55-6

2-Nitrophenol

Cat. No.: B7756681
CAS No.: 25154-55-6
M. Wt: 139.11 g/mol
InChI Key: IQUPABOKLQSFBK-UHFFFAOYSA-N
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Description

2-Nitrophenol, also known as ortho-nitrophenol, is an organic compound with the molecular formula C6H5NO3. It is one of the three isomeric forms of nitrophenol, the others being 3-nitrophenol (meta-nitrophenol) and 4-nitrophenol (para-nitrophenol). This compound is a yellow crystalline solid that is slightly soluble in water and more soluble in organic solvents. It is commonly used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

2-Nitrophenol primarily targets the mitochondrial membrane in cells . It acts as a protonophore, an agent that can shuttle protons (hydrogen cations) across biological membranes . The upper respiratory system, specifically the nasal cavity, is the most sensitive target of toxicity .

Mode of Action

This compound interacts with its targets by dissipating the proton gradient across the mitochondrial membrane . This action collapses the proton motive force that the cell uses to produce most of its ATP chemical energy . Instead of producing ATP, the energy of the proton gradient is lost as heat . This uncoupling of oxidative phosphorylation is the primary mode of action of this compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in energy production, specifically oxidative phosphorylation . The compound’s action results in the uncoupling of this process, leading to a decrease in ATP production and an increase in heat generation . The exact downstream effects of this action can vary, but they generally involve a disruption of normal cellular energy metabolism .

Pharmacokinetics

It is known that the compound exhibits significant non-linear pharmacokinetics, which have been attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney . The elimination half-life and other ADME properties of this compound are currently unknown .

Result of Action

The primary molecular effect of this compound’s action is the disruption of normal cellular energy metabolism due to the uncoupling of oxidative phosphorylation . This can lead to a variety of cellular effects, including decreased cell growth and viability. In terms of toxicity, exposure to this compound can cause symptoms such as headache, drowsiness, nausea, and cyanosis (blue color in lips, ears, and fingernails) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s action can be influenced by the presence of other chemicals, pH levels, and temperature . Additionally, this compound is a light yellow solid with a low melting point (45°C), and when heated to decomposition, it emits toxic fumes of oxides of nitrogen . It also reacts violently with strong alkali (85% potassium hydroxide) and chlorosulfuric acid .

Biochemical Analysis

Biochemical Properties

2-Nitrophenol interacts with various biomolecules in biochemical reactions. It is more acidic than phenol itself . When heated to decomposition, it emits toxic fumes of oxides of nitrogen . In molten form, it can react violently with strong alkali .

Cellular Effects

It is known that this compound can cause oxidative stress . It can also influence cell function by affecting metabolic rate and fat metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. It can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . It is also known to form charge-transfer or π π complexes with aromatic hydrocarbons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been used in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is known to be involved in the nitration and halogenation processes in aquatic environments . Detailed information on the specific enzymes or cofactors it interacts with is currently limited.

Transport and Distribution

It is known to be highly soluble in water , suggesting that it could be transported and distributed in aqueous environments within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with nitric acid under controlled conditions to introduce the nitro group at the ortho position. The reaction is typically carried out at a temperature range of 45-50°C to ensure the selective formation of this compound .

Industrial Production Methods: In an industrial setting, this compound is produced by heating 2-chloronitrobenzene in an 8.5% sodium hydroxide solution at 170°C for 8 hours. This method yields a high purity product and is efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitrophenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Nitrophenol is compared with its isomers, 3-nitrophenol and 4-nitrophenol:

    3-Nitrophenol (meta-nitrophenol): It has the nitro group at the meta position relative to the hydroxyl group. It is used as a precursor to the drug mesalazine.

    4-Nitrophenol (para-nitrophenol): It has the nitro group at the para position relative to the hydroxyl group.

Uniqueness of this compound: this compound is unique due to its specific reactivity and the position of the nitro group, which makes it suitable for certain chemical syntheses and applications that its isomers cannot fulfill .

Properties

IUPAC Name

2-nitrophenol
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InChI

InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H
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InChI Key

IQUPABOKLQSFBK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O
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Molecular Formula

C6H5NO3
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Related CAS

824-39-5 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID1021790
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Molecular Weight

139.11 g/mol
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Physical Description

2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS.
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Boiling Point

417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C
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Flash Point

108 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor)
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Density

1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³
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Vapor Pressure

1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015
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Mechanism of Action

Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol.
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Color/Form

Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol

CAS No.

88-75-5
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Melting Point

113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C
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Synthesis routes and methods I

Procedure details

β-Galactosidase Assay. An aliquot of the 14,000 g supernatant from the lysed transfected cells (15-25 μg protein) was incubated at 28° C. for 15-60 minutes with 0.67 mg/ml o-nitrophenyl-β-D-galactopyranoside in a final volume of 1.2 ml (Lee et al., 1984). Reactions were stopped with 0.5 ml 1M Na2CO3, and the amount of o-nitrophenol formed was measured spectrophotometrically at 420 nm.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.5 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In order to synthesize 4-O-β-D-galactopyranosyl-D-xylose, 5 g of o-nitrophenyl β-D-galactopyranoside (Gal-ONP) and 25 g of D-xylose were dissolved in 330 ml of water buffered to a pH of 7 (0.05 M KH2PO4/K2HPO4, 1 mM MgCl2, 5 mM mercaptoethanol), 2 mg (640 u) of E. coli β-galactosidase enzyme were added and the solution thus obtained was subjected to incubation at 37° C. in an orbital stirrer until the Gal-ONP was practically consumed (approximately 2 hours). Following the methodology put forth in example 3, the reaction was stopped by heating at 100° C. for 10 minutes and the ortho-nitrophenol formed was extracted with ethyl acetate. The aqueous solution was concentrated up to an approximate volume of 50 ml, filtered through glass wool and passed through the active carbon/celite column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
KH2PO4 K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
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Name
mercaptoethanol
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
Name
Quantity
330 mL
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solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrophenol
Reactant of Route 2
Reactant of Route 2
2-Nitrophenol
Reactant of Route 3
2-Nitrophenol
Reactant of Route 4
Reactant of Route 4
2-Nitrophenol
Reactant of Route 5
2-Nitrophenol
Reactant of Route 6
2-Nitrophenol
Customer
Q & A

ANone: The molecular formula of 2-Nitrophenol is C6H5NO3, and its molecular weight is 139.11 g/mol. [, , ]

ANone: Researchers frequently employ UV-Vis absorption spectroscopy, cavity ring-down spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. [, , , , , , , , ]

ANone: The UV-Vis absorption spectrum of this compound is sensitive to its chemical environment. It exhibits a red-shifted absorption band when adsorbed on mineral and chloride aerosol substrates, indicating the formation of 2-Nitrophenolate. This shift significantly impacts its solar absorption properties. []

ANone: Photolysis is the dominant gas-phase removal process for this compound in the atmosphere. []

ANone: The photolysis of this compound in the atmosphere leads to the formation of hydroxyl (OH) radicals and nitrous acid (HONO), contributing to atmospheric oxidation processes. []

ANone: this compound is commonly found in wastewater from various industrial processes, including dye manufacturing, pesticide production, and the manufacturing of plasticizers and explosives. [, , ]

ANone: Several materials have demonstrated efficacy in adsorbing this compound from water, including:

  • Activated carbon: Activated carbons derived from various sources, such as tucumã seed (Astrocaryum aculeatum) and water hyacinth, exhibit high adsorption capacities for this compound removal. [, ]
  • Coal fly ash: South African coal fly ash (SACFA) effectively removes this compound from wastewater. [, ]
  • Pine bark crosslinked to cyclodextrin: This modified biosorbent shows improved adsorption capacity compared to untreated pine bark. []
  • Nanosized ZnO: Nanosized ZnO acts as a catalyst in ozonation processes, enhancing the degradation of this compound. [, ]
  • Sedimentary phosphate: Sedimentary phosphate has shown potential as an adsorbent for this compound removal, with intraparticle diffusion as the primary rate-controlling mechanism. []
  • Linde Type A (LTA) zeolites: Zeolites 3A and 5A can adsorb this compound through hydrogen bonding interactions between the this compound hydroxyl group and the zeolite surface silanol groups. []
  • Dodecyl guanidine salt modified attapulgite: This modified material exhibits a significant removal rate for this compound from model wastewater. []

ANone: The adsorption of this compound onto these materials is influenced by several factors, including pH, contact time, adsorbent dosage, initial this compound concentration, and temperature. [, , , , , ]

ANone: Chlorine atoms react with this compound and its methylated derivatives (methyl-2-nitrophenols) in the gas phase. The reaction rates vary depending on the position of the methyl substituent, with 3-Methyl-2-nitrophenol exhibiting an unusually high reaction rate attributed to a potential ipso substitution mechanism. []

ANone: The presence of an intramolecular O-H···O hydrogen bond in this compound significantly influences its photodissociation dynamics. Upon UV excitation, this bond facilitates rapid internal conversion to the ground electronic state, resulting in the predominant formation of slow, statistically distributed hydrogen fragments. This contrasts with the observation of fast hydrogen atoms in phenol, which lacks the intramolecular hydrogen bond. []

ANone: Yes, the photolysis of nitrophenols can lead to significant SOA formation. The aerosol yield varies depending on the nitrophenol structure and environmental conditions, such as the presence of nitrogen oxides (NOx) and hydroxyl radical scavengers. []

ANone: Yes, gold nanoparticles (AuNP) stabilized by ionic liquids, such as 1-butyl-3-hexadecyl imidazolium bromide (Au@[C4C16Im]Br), effectively catalyze the reduction of this compound using sodium borohydride (NaBH4) as a reducing agent. []

ANone: The reduction rate of this compound is slower compared to 4-Nitrophenol due to the presence of intramolecular hydrogen bonding in this compound, hindering the interaction with the catalyst. []

ANone: Mesoporous MCM-41, particularly when modified with transition metals like Mn(II), Fe(III), Co(II), and Ni(II), exhibits catalytic activity for the oxidation of this compound in aqueous solutions using hydrogen peroxide (H2O2) as an oxidant. [, ]

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